Manganese octoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

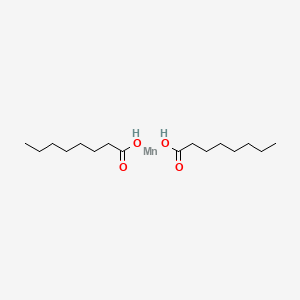

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H32MnO4 |

|---|---|

Molecular Weight |

343.36 g/mol |

IUPAC Name |

manganese;octanoic acid |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |

InChI Key |

XKTPUMMWAZHLSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Mn] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Manganese Octoate via Metathesis Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of manganese octoate, also known as manganese 2-ethylhexanoate (B8288628), through a metathesis (or double decomposition) reaction. This method is widely employed for the production of metal carboxylates used as driers in paints, coatings, and inks, and as catalysts in various chemical processes.[1][2][3] This document details the underlying chemistry, experimental protocols, and quantitative data derived from established synthesis procedures.

Introduction to this compound and Metathesis Synthesis

This compound is a metal salt consisting of a manganese cation and two 2-ethylhexanoate anions.[4] It is a crucial component in the coatings industry, where it acts as a primary drier, accelerating the oxidative drying process of oil-based paints and varnishes.[2][3][5] The synthesis via metathesis is an efficient and widely used method for producing this compound.[1][6]

The core of the metathesis reaction involves the exchange of ions between two soluble salts to form an insoluble product, which then precipitates out of the solution. In the context of this compound synthesis, a soluble salt of 2-ethylhexanoic acid (typically an alkali metal salt) is reacted with a soluble manganese salt.[1][6]

Chemical Pathway

The synthesis of this compound via metathesis is a two-step process. First, 2-ethylhexanoic acid is saponified with an alkali hydroxide (B78521), such as sodium hydroxide, to form a water-soluble sodium 2-ethylhexanoate salt. Subsequently, a water-soluble divalent manganese salt, such as manganese sulfate (B86663) or manganese chloride, is introduced. A double decomposition reaction then occurs, leading to the formation of insoluble manganese 2-ethylhexanoate, which precipitates from the aqueous solution.[1]

Step 1: Saponification C₈H₁₆O₂ + NaOH → Na(C₈H₁₅O₂) + H₂O (2-Ethylhexanoic Acid + Sodium Hydroxide → Sodium 2-ethylhexanoate + Water)

Step 2: Metathesis Reaction 2 Na(C₈H₁₅O₂) + MnSO₄ → Mn(C₈H₁₅O₂)₂ + Na₂SO₄ (Sodium 2-ethylhexanoate + Manganese Sulfate → Manganese 2-ethylhexanoate + Sodium Sulfate)

Alternatively, manganese chloride can be used as the manganese source:[1] 2 Na(C₈H₁₅O₂) + MnCl₂ → Mn(C₈H₁₅O₂)₂ + 2 NaCl (Sodium 2-ethylhexanoate + Manganese Chloride → Manganese 2-ethylhexanoate + Sodium Chloride)

The following diagram illustrates the overall reaction pathway:

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, derived from patented procedures.[1][6] These protocols outline both a solvent-free and a solvent-based method.

Protocol 1: Aqueous Single-Phase Synthesis (Solvent-Free)

This method, adapted from patent CN104592002A, yields a solid manganese 2-ethylhexanoate powder with high purity.[1]

Materials:

-

2-Ethylhexanoic Acid

-

Sodium Hydroxide (30% aqueous solution)

-

Manganese Sulfate or Manganese Dichloride

-

Deionized Water

Procedure:

-

Saponification: In a reaction flask equipped with a stirrer and a water bath, combine 78g of 2-ethylhexanoic acid and 72g of a 30% sodium hydroxide solution.[1]

-

Heat the mixture to 90-100°C with continuous stirring.[1]

-

Preparation of Manganese Salt Solution: In a separate beaker, dissolve 39g of manganese sulfate (or 32.5g of manganese dichloride) in 200g of water.[1]

-

Metathesis Reaction: Slowly add the manganese salt solution dropwise into the reaction flask containing the sodium 2-ethylhexanoate solution.[1]

-

After the addition is complete, maintain the reaction temperature at 90-100°C and continue stirring for 1-2 hours.[1]

-

Product Isolation: While hot, pour the reaction mixture into a cooling basin and allow it to cool to room temperature. A solid manganese 2-ethylhexanoate product will form.[1]

-

Finishing: The resulting solid can be pulverized using a low-temperature pulverizer to obtain a fine powder.[1]

Protocol 2: Water-Oil Two-Phase Synthesis

This protocol is based on a traditional method involving an organic solvent.[6]

Materials:

-

2-Ethylhexanoic Acid

-

Sodium Hydroxide (46% aqueous solution)

-

Manganese Sulfate (34% aqueous solution)

-

White Spirit (solvent)

-

Process Water

Procedure:

-

Initial Mixture: Charge a 3-liter reaction vessel with 781g of white spirit, 390g of 2-ethylhexanoic acid, and 175g of process water with thorough stirring.[6]

-

Heat the reaction mixture to 75°C.[6]

-

Saponification: Add a solution of 108g of NaOH in 125g of water (46% solution) in one portion.[6]

-

Continue heating the mixture at 80°C for 30 minutes.[6]

-

Metathesis Reaction: Continuously feed a solution of 185g of MnSO₄ in 370g of water (34% solution) into the reactor over 15 minutes while maintaining the temperature at 80°C and stirring continuously.[6]

-

Phase Separation: After the reaction, the mixture will separate into an organic phase containing the manganese 2-ethylhexanoate and an aqueous phase. The phases are then separated to isolate the product solution.

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reactant Quantities for this compound Synthesis

| Reactant | Protocol 1 (Aqueous)[1] | Protocol 2 (Water-Oil)[6] |

| 2-Ethylhexanoic Acid | 78 g | 390 g |

| Sodium Hydroxide | 21.6 g (in 72g of 30% solution) | 108 g (in 233g of 46% solution) |

| Manganese Salt | 39 g MnSO₄ or 32.5 g MnCl₂ | 185 g MnSO₄ |

| Water (for Mn Salt) | 200 g | 370 g |

| Organic Solvent | Not used | 781 g (White Spirit) |

| Process Water | Not used | 175 g |

Table 2: Reaction Conditions and Product Yield

| Parameter | Protocol 1 (Aqueous)[1] | Protocol 2 (Water-Oil)[6] |

| Reaction Temperature | 90-100 °C | 75-80 °C |

| Reaction Time | 1-2 hours (post-addition) | 45 minutes (total) |

| Product Form | Solid Powder | Oil Phase Solution |

| Yield | 87 g (98%) | >85% conversion |

| Manganese Content (Product) | 16% | Not specified |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the aqueous metathesis reaction.

Caption: General workflow for aqueous synthesis.

Conclusion

The synthesis of this compound via a metathesis reaction is a robust and scalable method. The choice between a solvent-free aqueous process and a traditional water-oil two-phase system depends on the desired final product form (solid powder vs. solution) and considerations regarding solvent use and recovery. The aqueous method offers the advantage of producing a high-purity solid product without the need for organic solvents, aligning with green chemistry principles.[1] This guide provides the foundational knowledge and detailed protocols for researchers and professionals to successfully synthesize this compound for various applications.

References

- 1. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

- 2. chemelynesppecialities.com [chemelynesppecialities.com]

- 3. durachem.com [durachem.com]

- 4. Manganese(II) 2-ethylhexanoate | C16H30MnO4-2 | CID 72668733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isatis.net [isatis.net]

- 6. rjpbcs.com [rjpbcs.com]

Characterization of Manganese Octoate Using FTIR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of manganese octoate using Fourier-Transform Infrared (FTIR) spectroscopy. It details the molecular vibrations, experimental protocols, and data interpretation relevant to this widely used industrial compound.

This compound, also known as manganese 2-ethylhexanoate (B8288628), serves as a critical catalyst and drier in various applications, including paints, coatings, and polymerization processes. Its performance is intrinsically linked to its chemical structure and bonding, which can be effectively elucidated using FTIR spectroscopy. This technique probes the vibrational modes of molecules, offering a unique fingerprint for identification, quality control, and the study of chemical transformations.

Molecular Structure and Vibrational Modes of this compound

This compound is a metal carboxylate, consisting of a central manganese atom coordinated to two 2-ethylhexanoate ligands. The coordination can result in various structures, including monomeric and polymeric forms where the carboxylate groups act as bridging ligands between manganese centers. FTIR spectroscopy of thin films of manganese(II) 2-ethylhexanoate suggests the presence of such bridging ligands, leading to the formation of chains or clusters.

The FTIR spectrum of this compound is characterized by absorption bands arising from the vibrational modes of the carboxylate groups, the hydrocarbon chains of the octoate ligand, and the manganese-oxygen bonds.

Table 1: Summary of Key FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Description of Vibrational Mode |

| 2960 - 2850 | C-H stretching | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the 2-ethylhexanoate ligand. |

| 1700 - 1550 | C=O stretching (asymmetric) | Asymmetric stretching of the carboxylate (COO⁻) group. The position of this band is sensitive to the coordination mode of the carboxylate to the manganese ion. |

| 1465 - 1415 | C-H bending | Bending vibrations of the CH₂ and CH₃ groups. |

| 1420 - 1300 | C=O stretching (symmetric) | Symmetric stretching of the carboxylate (COO⁻) group. The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide insights into the coordination mode (monodentate, bidentate, bridging). |

| 750 - 500 | Mn-O stretching | Stretching vibrations of the manganese-oxygen bonds. Vibrations in the 606-625 cm⁻¹ range have been attributed to Mn-O-Mn cluster vibrations in other manganese complexes. |

Experimental Protocol for FTIR Analysis of this compound

This section details the methodology for acquiring a high-quality FTIR spectrum of this compound.

Materials and Equipment

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer (e.g., with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector)

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide) OR

-

Potassium bromide (KBr) powder (spectroscopic grade) and a pellet press

-

Mortar and pestle (agate)

-

Sample vials and spatulas

-

Solvent for cleaning (e.g., isopropanol, acetone)

Sample Preparation

The choice of sample preparation technique depends on the physical state of the this compound sample (viscous liquid or solid).

Method A: Attenuated Total Reflectance (ATR-FTIR)

This is the preferred method for viscous liquids or solids as it requires minimal sample preparation.

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample.

Method B: KBr Pellet Method (for solid samples)

-

Gently grind a small amount (1-2 mg) of the solid this compound sample in an agate mortar and pestle.

-

Add approximately 200-300 mg of dry spectroscopic grade KBr powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Press the powder under vacuum to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FTIR Spectrometer Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 64 (signal-to-noise ratio dependent)

-

Apodization: Happ-Genzel

Data Processing

-

Perform a background subtraction using the previously recorded background spectrum.

-

If necessary, perform an ATR correction for spectra obtained using the ATR technique.

-

Identify and label the peaks of interest.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for characterizing this compound using FTIR spectroscopy.

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the characterization of this compound. By analyzing the positions and intensities of the characteristic absorption bands, researchers can confirm the identity of the compound, assess its purity, and gain insights into its coordination chemistry. The detailed experimental protocol provided in this guide serves as a practical resource for obtaining reliable and reproducible FTIR spectra for this industrially significant material. This information is crucial for quality assurance in manufacturing processes and for advancing research in catalysis and materials science.

In-Depth Technical Guide: Thermal Decomposition Analysis of Manganese 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese 2-ethylhexanoate (B8288628), a compound of significant interest in materials science and catalysis. This document details the experimental protocols for its analysis, presents quantitative data derived from thermogravimetric studies, and elucidates the proposed decomposition pathways.

Introduction

Manganese 2-ethylhexanoate, an organometallic compound, serves as a precursor for the synthesis of various manganese-containing materials, including manganese oxides. Understanding its thermal decomposition behavior is crucial for controlling the properties of the final products. This guide explores the thermal degradation of manganese 2-ethylhexanoate under different atmospheric conditions, providing valuable insights for researchers in materials synthesis and catalyst development.

Quantitative Thermal Analysis Data

The thermal decomposition of manganese 2-ethylhexanoate was investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Manganese 2-Ethylhexanoate

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Atmosphere |

| In Air | ||||

| Stage 1 | 150 - 350 | 320 | ~ 45 | Air |

| Stage 2 | 350 - 450 | 410 | ~ 20 | Air |

| Stage 3 | > 450 | - | ~ 5 | Air |

| In Argon | ||||

| Stage 1 | 150 - 380 | 350 | ~ 65 | Argon |

| Stage 2 | 380 - 500 | 430 | ~ 10 | Argon |

Table 2: Differential Scanning Calorimetry (DSC) Data for the Decomposition of Manganese 2-Ethylhexanoate (in Air)

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Endothermic Peak 1 | 100 - 150 | 125 | (Not Quantified) |

| Exothermic Peak 1 | 250 - 350 | 310 | (Not Quantified) |

| Exothermic Peak 2 | 380 - 450 | 420 | (Not Quantified) |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the thermal decomposition analysis of manganese 2-ethylhexanoate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss characteristics of the decomposition of manganese 2-ethylhexanoate.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

A sample of manganese 2-ethylhexanoate solution (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is heated from room temperature to 800°C at a constant heating rate of 10°C/min.

-

The experiment is conducted under a controlled atmosphere, typically either flowing air or an inert gas such as argon, at a flow rate of 50 mL/min.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of manganese 2-ethylhexanoate and identify endothermic and exothermic events.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

A small sample of manganese 2-ethylhexanoate (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated from room temperature to 500°C at a constant heating rate of 10°C/min under a controlled atmosphere (e.g., flowing air at 50 mL/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions and chemical reactions, respectively.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous byproducts evolved during the thermal decomposition of manganese 2-ethylhexanoate.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS).

Procedure:

-

A TGA experiment is performed as described in section 3.1.

-

The gaseous products evolved from the sample are transferred to the mass spectrometer via a heated transfer line to prevent condensation.

-

The mass spectrometer continuously analyzes the composition of the evolved gases, providing real-time data on the mass-to-charge ratio of the detected ions.

-

The mass spectra are correlated with the TGA data to identify the specific gases released at each decomposition stage.

Decomposition Pathways and Mechanisms

The thermal decomposition of manganese 2-ethylhexanoate is a complex process that is highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Argon)

In an inert atmosphere, the decomposition is proposed to proceed through the following stages:

Under inert conditions, the initial decomposition step involves the cleavage of the manganese-oxygen bonds and the fragmentation of the 2-ethylhexanoate ligands. This leads to the formation of various organic byproducts, such as ketones and alkenes, and ultimately carbon monoxide and carbon dioxide, leaving a residue of manganese oxides (primarily MnO and Mn3O4).

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the decomposition process is more complex due to the involvement of oxygen:

In an oxidative atmosphere, the organic ligands undergo combustion, leading to the formation of carbon dioxide and water as the primary gaseous products. The manganese is oxidized to a higher oxidation state, resulting in the formation of manganese(III) oxide (Mn2O3) as the final solid residue.

Experimental Workflow

The overall workflow for the thermal decomposition analysis of manganese 2-ethylhexanoate is as follows:

This comprehensive analysis, combining thermogravimetric data with evolved gas analysis, provides a thorough understanding of the thermal decomposition of manganese 2-ethylhexanoate. This knowledge is essential for the controlled synthesis of manganese-based materials with desired properties and for ensuring the safe handling and processing of this compound.

Investigating the Redox Potential of Manganese Octoate Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for investigating the redox potential of manganese octoate catalysts. Manganese-based catalysts, including this compound, are gaining prominence in various fields, from industrial applications as drying agents to their emerging role in pharmaceutical synthesis due to their cost-effectiveness and catalytic efficiency.[1][2] Understanding the redox behavior of these catalysts is paramount for optimizing reaction conditions, elucidating mechanisms, and designing novel catalytic systems. This guide provides a framework for researchers to approach this investigation, focusing on experimental design, data interpretation, and visualization of key processes.

Introduction to Manganese Catalysis and Redox Potential

Manganese is a versatile transition metal capable of existing in multiple oxidation states, most commonly Mn(II), Mn(III), and Mn(IV).[3] This ability to readily undergo oxidation and reduction (redox cycling) is the foundation of its catalytic activity.[4] this compound, a metal carboxylate, acts as a catalyst by facilitating electron transfer processes. For instance, in its role as a siccative (drying agent) in paints and coatings, it catalyzes the autoxidation of unsaturated oils.[5][6] In pharmaceutical and organic synthesis, manganese catalysts can activate substrates through controlled oxidation or reduction steps.[7]

The redox potential (E°) of a catalyst is a quantitative measure of its tendency to be oxidized or reduced. It is a critical parameter that governs the feasibility and efficiency of a catalytic cycle. For a this compound catalyst, the key redox couples are typically Mn(II)/Mn(III) and Mn(III)/Mn(IV). The specific potential of these couples is influenced by the ligand environment—in this case, the octoate anion—and the solvent system.[8] Determining these redox potentials provides invaluable insight into the catalyst's reactivity and the energy requirements of the catalytic process.

Experimental Determination of Redox Potential: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species.[9] It involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions.

Experimental Protocol for Cyclic Voltammetry of this compound

The following protocol outlines the key steps for performing a cyclic voltammetry experiment on a this compound catalyst in a non-aqueous solvent. Non-aqueous conditions are often necessary for metal carboxylates, which may have limited solubility or stability in aqueous media.[10]

2.1.1. Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Silver/silver ion (Ag/Ag+) electrode or a pseudo-reference electrode such as a silver wire. It is crucial to calibrate the reference electrode against a known standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple.

-

Counter (Auxiliary) Electrode: Platinum wire or mesh.

-

Electrochemical Cell: A three-electrode cell designed for inert atmosphere conditions.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Solvent: A dry, aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF). The solvent must be of high purity and low water content.

-

Supporting Electrolyte: A non-reactive salt to ensure solution conductivity, typically a tetra-alkylammonium salt such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), at a concentration of approximately 0.1 M.

-

Analyte: Manganese(II) octoate.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2.1.2. Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then the chosen organic solvent.

-

Clean the counter and reference electrodes according to the manufacturer's instructions.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen dry solvent.

-

Prepare a stock solution of manganese(II) octoate in the electrolyte solution at a known concentration (e.g., 1-10 mM).

-

Transfer the analyte solution to the electrochemical cell.

-

-

Deaeration:

-

Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell.

-

Set the parameters on the potentiostat:

-

Initial and Final Potentials: A range that brackets the expected redox events of the manganese complex. A wide initial scan (e.g., -2.0 V to +2.0 V vs. Ag/Ag+) can be used to identify the redox couples.

-

Scan Rate (ν): Start with a typical scan rate of 100 mV/s. A series of scans at different rates (e.g., 25, 50, 100, 200, 500 mV/s) can provide information on the reversibility of the redox process.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

-

Internal Standard:

-

After recording the voltammogram of the manganese complex, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined, reversible redox couple of ferrocene (Fc/Fc⁺) serves as an internal standard to which the potentials of the manganese complex can be referenced. The formal potential of the Fc/Fc⁺ couple is approximately +0.64 V vs. the Normal Hydrogen Electrode (NHE) in acetonitrile.

-

2.1.3. Data Analysis

From the cyclic voltammogram, the following parameters can be determined:

-

Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.

-

Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.

-

Formal Redox Potential (E°'): For a reversible or quasi-reversible process, this is approximated by the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Peak Separation (ΔEp): ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversible or irreversible electron transfer.

Quantitative Data and Interpretation

| Manganese Complex | Redox Couple | Formal Potential (E°') vs. Fc/Fc⁺ (V) | Solvent/Electrolyte | Reference |

| [Mn(acac)₃] | Mn(III)/Mn(II) | -0.22 | Acetonitrile / TBAPF₆ | [11] |

| --INVALID-LINK--₃ | Mn(IV)Mn(IV)/Mn(III)Mn(IV) | +0.90 | Acetonitrile / TEAP | |

| [Mn(salen)] | Mn(III)/Mn(II) | -0.35 | DMF / TBAP | |

| Hypothetical this compound | Mn(III)/Mn(II) | Expected in the range -0.4 to +0.2 | Non-polar organic solvent / Supporting Electrolyte |

Note: The values for complexes other than this compound are taken from various sources in the literature and are provided for illustrative purposes. The hypothetical range for this compound is an educated estimation based on the electronic properties of carboxylate ligands.

Interpretation:

The octoate ligand is an alkyl carboxylate, which is a relatively weak field ligand. It is expected that the Mn(III)/Mn(II) redox potential for this compound will be in a range that makes it an effective catalyst for autoxidation processes. A moderately negative or slightly positive potential versus a standard reference like Fc/Fc⁺ would indicate that Mn(II) can be oxidized to Mn(III) under relatively mild conditions, which is a key step in many catalytic cycles. The precise potential will be influenced by the solvent polarity and the specific experimental conditions.[2]

Visualizing Catalytic Processes and Workflows

Diagrams are essential tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical catalytic cycle involving a manganese catalyst and the experimental workflow for its electrochemical analysis.

Catalytic Cycle of this compound in Autoxidation

The following diagram illustrates a simplified catalytic cycle for a manganese drier, such as this compound, in the autoxidation of an organic substrate (RH), a process relevant to the drying of paints and coatings. The cycle involves the redox interconversion between Mn(II) and Mn(III).

Caption: Simplified catalytic cycle of this compound in autoxidation.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the logical flow of the experimental procedure for determining the redox potential of this compound using cyclic voltammetry.

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion

Investigating the redox potential of this compound catalysts is crucial for understanding and optimizing their catalytic performance. Cyclic voltammetry provides a robust and informative method for these investigations. While direct quantitative data for this compound may be sparse in the literature, the principles and protocols outlined in this guide, along with comparative data from related manganese complexes, offer a solid foundation for researchers. By systematically applying these electrochemical techniques and data analysis methods, scientists and drug development professionals can gain deeper insights into the redox-driven mechanisms of manganese catalysis, paving the way for the development of more efficient and selective catalytic systems.

References

- 1. chemelynesppecialities.com [chemelynesppecialities.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Manganese oxidation state and its implications for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reposit.library.du.ac.bd:8080 [reposit.library.du.ac.bd:8080]

- 6. szkimya.com [szkimya.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. irjmets.com [irjmets.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Manganese Octoate in Non-polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese octoate, also known as manganese 2-ethylhexanoate, is a metal soap that plays a pivotal role as a siccative or drying agent in a variety of industrial applications, most notably in the paint and coatings industry. Its primary function is to catalyze the oxidative cross-linking of unsaturated oils and alkyd resins, facilitating the transition of a liquid coating to a solid, durable film. The efficacy of this compound is intrinsically linked to its solubility and miscibility in the formulation's solvent system, which is predominantly composed of non-polar organic solvents.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in non-polar organic solvents. It includes a summary of its qualitative solubility, a detailed experimental protocol for the quantitative determination of its solubility, and an elucidation of its catalytic mechanism in the paint drying process.

Solubility of this compound

Qualitative Solubility in Non-Polar Organic Solvents

This compound is generally characterized by its good solubility in a range of non-polar organic solvents. This property is crucial for its function, as it needs to be homogeneously dispersed within the paint or coating formulation to effectively catalyze the drying process.

Based on available literature and technical data sheets, this compound is soluble in the following non-polar organic solvents:

-

Mineral Spirits: Widely used as a solvent and thinner in paints and varnishes, this compound exhibits good solubility in mineral spirits.

-

Toluene (B28343): An aromatic hydrocarbon, toluene is an effective solvent for this compound.

-

Xylene: Similar to toluene, xylene is another aromatic hydrocarbon in which this compound is readily soluble.

-

Mineral Oils: this compound is soluble in various mineral oils.

Conversely, this compound is insoluble in water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various non-polar organic solvents is not extensively available in public literature and is often considered proprietary information by manufacturers. The solubility can be influenced by the specific grade of this compound, the presence of impurities, and the exact composition of the solvent.

To facilitate research and development, the following table is provided as a template for presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Hexane | 20 | Experimental Data | Gravimetric Method |

| Hexane | 40 | Experimental Data | Gravimetric Method |

| Toluene | 20 | Experimental Data | Gravimetric Method |

| Toluene | 40 | Experimental Data | Gravimetric Method |

| Mineral Spirits | 20 | Experimental Data | Gravimetric Method |

| Mineral Spirits | 40 | Experimental Data | Gravimetric Method |

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a standardized gravimetric method for the quantitative determination of the solubility of this compound in a non-polar organic solvent.

Materials and Equipment

-

This compound sample

-

Selected non-polar organic solvent (e.g., hexane, toluene, mineral spirits)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Beakers

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected non-polar organic solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed clean, dry beaker. This step is critical to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the beaker containing the filtered saturated solution.

-

Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once all the solvent has evaporated, transfer the beaker to a desiccator to cool to room temperature.

-

Weigh the beaker with the dry this compound residue.

-

Calculation

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass of beaker with residue - Mass of empty beaker) / (Mass of beaker with solution - Mass of beaker with residue) ] * Density of solvent (g/mL) * 100

Catalytic Mechanism of this compound in Paint Drying

The primary role of this compound in alkyd-based coatings is to accelerate the autoxidative drying process. This involves a catalytic cycle that promotes the formation of a solid, cross-linked polymer network.

The overall process can be broken down into the following key stages:

-

Initiation: The manganese ion, in its higher oxidation state (Mn³⁺), reacts with hydroperoxides (ROOH), which are naturally present or formed from the unsaturated fatty acid chains of the alkyd resin. This reaction generates free radicals.

-

Propagation: The generated free radicals react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from an adjacent unsaturated fatty acid chain, creating a new alkyl radical (R•) and a hydroperoxide (ROOH). This creates a chain reaction.

-

Cross-linking: The alkyl and peroxy radicals can combine to form stable cross-links (R-R, R-O-R, R-OO-R) between the alkyd polymer chains. This process of polymerization leads to the formation of a solid, three-dimensional network, which constitutes the dry paint film.

-

Regeneration of Catalyst: The manganese ion cycles between its Mn²⁺ and Mn³⁺ oxidation states, allowing it to participate in multiple catalytic cycles.

Caption: Catalytic cycle of this compound in the drying of alkyd paints.

Conclusion

This compound is a critical component in the formulation of air-drying coatings, and its solubility in non-polar organic solvents is fundamental to its performance. While qualitative data confirms its solubility in common paint solvents, quantitative data often requires experimental determination. The provided protocol offers a standardized approach for obtaining this crucial information. A thorough understanding of both the solubility characteristics and the catalytic mechanism of this compound is essential for researchers and professionals in the development of high-performance coatings.

A Proposed Quantum Chemical Investigation into the Structure of Manganese Octoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive quantum chemical approach to elucidate the electronic structure, bonding, and reactivity of manganese octoate. While direct, in-depth quantum chemical studies on this compound are not extensively available in publicly accessible literature, this document synthesizes established computational methodologies applied to analogous manganese carboxylate and organometallic systems. The proposed study aims to provide a foundational understanding of this compound's properties, which are crucial for its applications in catalysis, coatings, and potentially, in biological systems.

Introduction to this compound

This compound, a metal carboxylate, is widely utilized as a catalyst and a drying agent in paints and coatings.[1] Its general chemical formula is Mn(C₈H₁₅O₂)₂.[2][3] The catalytic efficacy of this compound is intrinsically linked to its molecular structure and the electronic properties of the manganese center. Understanding these features at a quantum mechanical level is paramount for optimizing its performance and designing novel catalysts.

This guide proposes a theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method that has been successfully applied to study various manganese complexes.[4][5][6] The objective is to predict the geometric and electronic structures of plausible this compound isomers, analyze the nature of the manganese-ligand bonding, and explore potential reaction pathways relevant to its catalytic activity.

Proposed Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. This section details a proposed workflow for the quantum chemical study of this compound.

Software and Functionals

The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of the density functional is critical for accurately describing the electronic structure of transition metal complexes. Based on literature for similar manganese systems, a hybrid functional like B3LYP or a meta-GGA functional such as M06 would be appropriate. To account for the diffuse nature of electron density in anionic systems, a basis set with diffuse functions, for instance, 6-311+G(d,p) for the non-metal atoms and a suitable effective core potential basis set like LANL2DZ for manganese, is recommended.

Structural Optimization and Isomerism

This compound can exist in various isomeric forms, including monomeric, dimeric, and polymeric structures, with different coordination modes of the octoate ligand (monodentate, bidentate bridging, or chelating). The initial phase of the study would involve constructing these potential isomers and performing full geometry optimizations in the gas phase to identify the most stable structures.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations would be performed for each stable isomer. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for comparing the relative stabilities of the isomers.

Electronic Structure Analysis

To gain insights into the bonding and electronic properties, a detailed analysis of the optimized structures would be conducted. This includes:

-

Natural Bond Orbital (NBO) Analysis: To investigate the nature of the manganese-oxygen bonds, charge distribution on the atoms, and orbital interactions.

-

Atoms in Molecules (AIM) Analysis: To characterize the bond critical points and further elucidate the nature of the chemical bonds.

-

Molecular Orbital (MO) Analysis: To visualize the frontier molecular orbitals (HOMO and LUMO) and understand the electronic transitions and reactivity.

Expected Quantitative Data

A systematic quantum chemical study would generate a wealth of quantitative data. The following tables summarize the key parameters that would be calculated and analyzed.

| Table 1: Predicted Geometric Parameters for this compound Isomers | ||

| Parameter | Monomeric Isomer | Dimeric Isomer |

| Mn-O Bond Length (Å) | Calculated Value | Calculated Value |

| O-Mn-O Bond Angle (°) | Calculated Value | Calculated Value |

| Dihedral Angles (°) | Calculated Value | Calculated Value |

| Coordination Number of Mn | Calculated Value | Calculated Value |

| Table 2: Calculated Thermodynamic and Electronic Properties | ||

| Property | Monomeric Isomer | Dimeric Isomer |

| Relative Energy (kcal/mol) | Calculated Value | Calculated Value |

| Gibbs Free Energy (Hartree) | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

| HOMO Energy (eV) | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |

| Natural Charge on Mn | Calculated Value | Calculated Value |

Visualizing the Computational Workflow and Molecular Structures

Visual representations are crucial for understanding the complex relationships in a computational chemistry study. The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and potential structures of this compound.

Caption: Proposed computational workflow for the quantum chemical study of this compound.

Caption: Simplified 2D representations of potential this compound structures.

Conclusion

The proposed quantum chemical investigation provides a robust framework for understanding the fundamental structure and electronic properties of this compound. The insights gained from such a study would be invaluable for the rational design of more efficient catalysts and materials, with potential applications extending to drug development where manganese complexes can play a role in metalloenzyme mimicry and as MRI contrast agents. While this guide outlines a theoretical approach, future experimental validation of the computed structures and properties would be essential for a complete understanding.

References

- 1. chemelynesppecialities.com [chemelynesppecialities.com]

- 2. Manganese octanoate | C16H30MnO4 | CID 160854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manganese(II) 2-ethylhexanoate | C16H30MnO4-2 | CID 72668733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantum chemical studies of manganese centers in biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanistic study of the manganese porphyrin-catalyzed C–H isocyanation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. DFT study of unligated and ligated manganese(II) porphyrins and phthalocyanines. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese (II) Octoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) octoate, an organometallic compound, plays a significant role in various industrial applications, primarily as a drier in paints, coatings, and inks due to its catalytic properties in promoting oxidation and polymerization.[1][2] Its versatility also extends to the polymer industry and as an additive in fuels and lubricants.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of manganese (II) octoate, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways. This information is crucial for researchers and professionals in material science, catalysis, and drug development who may encounter or utilize this compound in their work.

Chemical Identity and Structure

Manganese (II) octoate is the manganese salt of 2-ethylhexanoic acid. The "octoate" nomenclature can be misleading as it is derived from 2-ethylhexanoic acid, an eight-carbon carboxylic acid.

Chemical Structure:

The chemical structure of manganese (II) octoate involves a central manganese ion in the +2 oxidation state (Mn²⁺) coordinated to two 2-ethylhexanoate (B8288628) ligands. The coordination can be complex and may involve bridging ligands in the solid state or in solution.

Caption: General coordination of Manganese (II) ion with two 2-ethylhexanoate ligands.

Physical Properties

The physical properties of manganese (II) octoate can vary depending on its purity and the presence of solvents, as it is often supplied as a solution.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀MnO₄ | [4][5] |

| Molecular Weight | 341.35 g/mol | [4][6][7][8] |

| CAS Number | 15956-58-8 | [4][5] |

| Appearance | Brown liquid or solid | [7][9] |

| Density | Approximately 0.897 - 1.0 g/cm³ | [7][9] |

| Flash Point | 40 °C (as a solution) | [9] |

| Boiling Point | Not available (decomposes) | [9] |

| Melting Point | Not applicable (often a liquid or amorphous solid) | [9] |

| Solubility | Soluble in organic solvents, not miscible or difficult to mix with water. | [3][9] |

Chemical Properties

Manganese (II) octoate exhibits characteristic chemical properties related to its metallic and organic components.

-

Catalytic Activity: It is a strong oxidant and promotes polymerization to a greater degree than cobalt in some applications.[5] Its primary function as a drier in coatings is based on its ability to catalyze the autoxidation of drying oils.

-

Thermal Stability: The compound has good thermal stability, which is crucial for its application in processes that occur at elevated temperatures.[3] However, it will decompose at higher temperatures.

Thermal Decomposition

The thermal decomposition of manganese (II) octoate, like other metal carboxylates, proceeds through the loss of the organic ligands and the formation of manganese oxides. The exact decomposition pathway and final products can be influenced by the atmosphere (e.g., inert or oxidizing).

Caption: Simplified thermal decomposition pathway of Manganese (II) Octoate.

Experimental Protocols

Synthesis of Manganese (II) Octoate

A common laboratory-scale synthesis involves a metathesis reaction between a water-soluble manganese (II) salt and the sodium salt of 2-ethylhexanoic acid.[10]

Materials:

-

Manganese (II) sulfate (B86663) (MnSO₄) or Manganese (II) chloride (MnCl₂)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Organic solvent (e.g., mineral spirits)

Procedure:

-

Preparation of Sodium 2-ethylhexanoate: Dissolve 2-ethylhexanoic acid in an aqueous solution of sodium hydroxide with stirring to form sodium 2-ethylhexanoate.

-

Reaction: In a separate vessel, dissolve the manganese (II) salt in deionized water.

-

Slowly add the manganese (II) salt solution to the sodium 2-ethylhexanoate solution with vigorous stirring.

-

A precipitate of manganese (II) octoate will form.

-

Isolation and Purification: The precipitate can be collected by filtration, washed with deionized water to remove any unreacted salts, and then dried. For a solution, the manganese (II) octoate can be extracted into an organic solvent.[10]

References

- 1. The thermal decomposition kinetics of carbonaceous and ferruginous manganese ores in atmospheric conditions [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics for Thermal Decomposition of Manganese Compounds - Dissertation [m.dissertationtopic.net]

- 7. globethesis.com [globethesis.com]

- 8. grosseron.com [grosseron.com]

- 9. isatis.net [isatis.net]

- 10. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

Crystal Structure Determination of Manganese Octoate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese octoate, commonly known as manganese(II) 2-ethylhexanoate, is a vital organometallic compound with extensive applications as a catalyst and drier in various industries. Despite its widespread use, a definitive single-crystal X-ray structure of this compound remains elusive in publicly accessible literature. This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and structural determination of manganese carboxylate complexes, with a specific focus on the protocols applicable to this compound. The document outlines detailed experimental procedures for synthesis, thermal analysis, and single-crystal X-ray diffraction. While specific crystallographic data for this compound is not available, this guide presents data from analogous long-chain manganese carboxylates to illustrate the expected structural features and analytical outcomes.

Introduction

This compound is a manganese-derived salt of 2-ethylhexanoic acid, recognized for its catalytic prowess in accelerating oxidation and polymerization reactions.[1][2] It is a key component in paints, coatings, and as a polymerization catalyst.[1] The precise three-dimensional arrangement of atoms within a this compound complex is critical for understanding its reactivity, stability, and mechanism of action. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating such atomic arrangements.[3][4] This guide serves to equip researchers with the necessary protocols and foundational knowledge to pursue the crystal structure determination of this compound and related complexes.

Synthesis of Manganese Carboxylate Complexes

The synthesis of manganese carboxylates, including long-chain variants similar to octoate, can be achieved through a two-step reaction involving the saponification of the carboxylic acid followed by a metathesis reaction with a manganese salt.[5][6]

Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of manganese laurate, palmitate, and stearate.[5]

-

Saponification: The carboxylic acid (e.g., 2-ethylhexanoic acid) is reacted with a stoichiometric amount of sodium hydroxide (B78521) in an alcoholic solution. The reaction is typically conducted at an elevated temperature of 80-85°C with vigorous stirring for approximately one hour to ensure the complete formation of the sodium carboxylate salt.[5]

-

Metathesis Reaction: An aqueous solution of a manganese(II) salt, such as manganese chloride or manganese sulfate, is then gradually added to the sodium carboxylate solution.[5][6] The reaction is maintained at 80-85°C with continuous stirring. The manganese carboxylate precipitates out of the solution.

-

Isolation and Purification: The resulting precipitate is filtered, washed with water to remove any soluble impurities, and then dried.

Below is a logical workflow for the synthesis of manganese carboxylate complexes.

Physicochemical Characterization

Prior to attempting crystallization, it is essential to characterize the synthesized manganese carboxylate powder to confirm its identity and purity.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and melting points of the complexes. This information is vital for selecting appropriate crystallization conditions.

Experimental Protocol for Thermal Analysis:

-

TGA: A small sample of the manganese carboxylate is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 5 K/min) over a defined temperature range (e.g., 298–1173 K).[7] The mass loss of the sample as a function of temperature is recorded.

-

DSC: A sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. This allows for the determination of melting points and other phase transitions.[5]

Table 1: Thermal Properties of Long-Chain Manganese Carboxylates [5]

| Compound | Onset Melting Point (°C) | Decomposition Temperature (°C) |

| Manganese Laurate | 104.95 | 287.35 |

| Manganese Palmitate | 111.27 | > 287.35 |

| Manganese Stearate | 114.69 | > 287.35 |

Note: The thermal stability of manganese carboxylates tends to increase with the length of the carbon chain.[5]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

While a single crystal structure for this compound is not publicly available, this section details the comprehensive protocol required for such a determination.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Organometallic compounds can be sensitive to air and moisture, necessitating the use of anaerobic and anhydrous techniques.[3]

Common Crystallization Techniques: [3]

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[3]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent". The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Table 2: Typical Parameters for Single-Crystal X-ray Diffraction Data Collection [3]

| Parameter | Typical Value/Setting | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Choice depends on sample composition and desired resolution. |

| Temperature | 100(2) K | Low temperature minimizes atomic thermal motion, improving data quality. |

| Detector Distance | 40-60 mm | Affects the resolution and separation of diffraction spots. |

| Exposure Time per Frame | 5-60 s | Longer times can improve the signal-to-noise ratio for weakly diffracting crystals. |

| Data Completeness | > 99% | Ensures a sufficient number of unique reflections are measured. |

Structure Solution and Refinement

The collected diffraction data are processed to determine the arrangement of atoms in the crystal lattice.

Workflow for Crystal Structure Determination:

-

Data Reduction and Integration: The raw diffraction images are processed to measure the intensities of the diffraction spots and apply corrections for experimental factors.[3]

-

Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or the Patterson function.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Expected Structural Features of this compound

Based on the known chemistry of manganese(II) carboxylates, a this compound complex would likely exhibit an octahedral coordination geometry around the manganese center.[1][8] The carboxylate groups of the octoate ligands would coordinate to the manganese ion. Depending on the crystallization conditions and the presence of other coordinating solvents, the octoate ligands could adopt various binding modes, including monodentate, bidentate chelating, or bridging between two manganese centers.

Conclusion

The determination of the single-crystal structure of this compound is a crucial step toward a deeper understanding of its catalytic activity and physical properties. While no definitive structure has been reported to date, this technical guide provides the necessary framework and detailed protocols for researchers to pursue this goal. The synthesis and characterization methods outlined, along with the comprehensive guide to single-crystal X-ray diffraction, offer a clear pathway for the successful elucidation of the crystal structure of this compound and its analogues. Such a discovery would be of significant value to the fields of materials science, catalysis, and industrial chemistry.

References

- 1. chemelynesppecialities.com [chemelynesppecialities.com]

- 2. csm.umicore.com [csm.umicore.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 5. scialert.net [scialert.net]

- 6. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Manganese Octoate as a Drier in Alkyd Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of manganese octoate as a primary drier in alkyd resin-based coatings. This document outlines the mechanism of action, formulation guidelines, potential drawbacks, and detailed experimental protocols for performance evaluation.

Introduction to this compound

This compound is a metal carboxylate that functions as a highly effective catalyst for the oxidative drying of alkyd resins.[1] It promotes both surface and through-drying of the paint film, although it is particularly recognized for its strong through-drying capabilities.[2] Chemically, it is the manganese salt of 2-ethylhexanoic acid and is typically supplied as a solution in a mineral spirit or other organic solvent, with the concentration of manganese metal specified by weight (e.g., 6%, 8%, 10%).[3]

Mechanism of Action: Autoxidative Curing

The drying of alkyd resins is an autoxidative process that involves the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the alkyd polymer.[4][5] This process can be divided into several key stages, which are catalyzed by driers like this compound:

-

Induction Period: An initial period where naturally present antioxidants in the resin are consumed.[5]

-

Hydroperoxide Formation: Oxygen is absorbed by the alkyd film, leading to the formation of hydroperoxides at the allylic positions of the unsaturated fatty acids.

-

Hydroperoxide Decomposition: Manganese, in its higher oxidation state (Mn³⁺), catalytically decomposes the hydroperoxides into highly reactive free radicals (peroxy and alkoxy radicals). This is the rate-determining step in the drying process.

-

Cross-linking: The generated free radicals initiate a complex series of polymerization reactions, forming stable carbon-carbon and ether linkages between adjacent alkyd polymer chains.[5] This creates a three-dimensional network, resulting in a hard, dry, and durable film.

Manganese is considered a "through drier" because it effectively promotes polymerization throughout the entire film thickness, not just at the surface.[2] This helps to prevent wrinkling, which can occur when the surface dries too rapidly compared to the bulk of the film.[2]

Figure 1: Autoxidative Drying Mechanism of Alkyd Resins Catalyzed by this compound.

Formulation Guidelines

Dosage Levels

The optimal concentration of this compound depends on the specific alkyd resin, the desired drying speed, and the presence of other driers. A typical starting point for manganese as the sole primary drier is 0.02% to 0.05% manganese metal based on the solid resin content. However, due to its dark color and potential to cause brittleness at high concentrations, manganese is often used in combination with other driers.[6]

Combined Drier Systems

To achieve a balanced drying profile and mitigate the drawbacks of individual driers, this compound is frequently used in synergistic combinations:

-

With Cobalt: Cobalt is a powerful surface drier. A combination of cobalt and manganese provides a rapid initial surface dry followed by a thorough cure of the film. This can help to reduce the total amount of cobalt required, which is advantageous due to regulatory concerns around cobalt.[3]

-

With Auxiliary Driers (Calcium and Zirconium): Calcium and zirconium are not primary driers but act as auxiliary driers. Calcium can improve the efficiency of primary driers, reduce the loss of dry on storage, and act as a pigment wetting agent. Zirconium is a good through drier and is often used as a less toxic alternative to lead. A common combination is Cobalt/Manganese/Zirconium/Calcium.[5]

Figure 2: Logical Relationship in a Combined Drier System for Alkyd Resins.

Data Presentation: Performance of this compound

The following tables summarize representative data on the performance of this compound in alkyd resin formulations.

Table 1: Effect of this compound Concentration on Drying Time and Hardness

| Drier System | Metal Concentration (% on solid resin) | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Dry-Through Time (hours) | Pencil Hardness (24 hours) |

| Control (No Drier) | 0 | > 24 | > 24 | > 48 | < 6B |

| This compound | 0.02 | 4.5 | 8.0 | 16.0 | 2B |

| This compound | 0.05 | 3.0 | 6.5 | 12.0 | B |

| This compound | 0.10 | 2.5 | 5.0 | 10.0 | HB |

Note: Data is illustrative and can vary based on the specific alkyd resin and test conditions.

Table 2: Comparative Performance of Drier Systems in a Long Oil Alkyd Resin

| Drier System | Metal Concentration (% on solid resin) | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Dry-Through Time (hours) | Pencil Hardness (7 days) | Gloss (60°) |

| Cobalt Octoate | 0.05 | 2.0 | 4.0 | 10.0 | F | 92 |

| This compound | 0.05 | 3.0 | 6.5 | 12.0 | HB | 89 |

| Iron Complex | 0.05 | 5.0 | 9.0 | 18.0 | B | 85 |

| Co/Mn/Zr Combination | 0.02/0.02/0.1 | 2.5 | 5.0 | 9.0 | H | 91 |

Note: Data synthesized from multiple sources for comparative purposes.[6][7]

Experimental Protocols

The following are detailed protocols for the evaluation of alkyd resin coatings containing this compound.

Figure 3: Experimental Workflow for Evaluating Drier Performance in Alkyd Coatings.

Protocol for Determination of Drying Time (ASTM D1640)

This method determines the various stages of drying of an organic coating at room temperature.

Materials:

-

Test panels (e.g., glass or steel)

-

Film applicator (doctor blade) of a specified thickness

-

Timer

-

Clean, lint-free cotton

Procedure:

-

Sample Preparation: Ensure the alkyd resin formulation containing the drier is homogeneous.

-

Film Application: Apply a uniform wet film of the coating onto the test panels using the film applicator.

-

Drying Stages: Place the panels in a dust-free area at standard conditions (23 ± 2°C and 50 ± 5% relative humidity). Test for the following stages at regular intervals:

-

Set-to-Touch Time: Lightly touch the film with a clean finger. The coating is set-to-touch when no paint adheres to the finger.

-

Tack-Free Time: Place a small piece of cotton on the film and press down lightly with a finger. The film is tack-free if the cotton can be blown off easily without any fibers adhering to the surface.

-

Dry-Through Time: Firmly press the thumb onto the film. The film is dry-through if there is no loosening, wrinkling, or other distortion of the film.

-

Protocol for Film Hardness by Pencil Test (ASTM D3363)

This test method provides a rapid determination of the film hardness of a coating.

Materials:

-

A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

-

Pencil sharpener and abrasive paper (400 grit) to flatten the pencil tip.

-

A mechanical pencil holder that maintains a constant angle (45°) and force.

Procedure:

-

Panel Preparation: Use a coated panel that has been allowed to dry for the specified time (e.g., 24 hours, 7 days).

-

Pencil Preparation: Sharpen a pencil and then flatten the tip by holding it perpendicular to the abrasive paper and rubbing until a flat, smooth, circular cross-section is obtained.

-

Testing:

-

Start with a hard pencil (e.g., 2H). Place the pencil in the holder and push it forward on the coated surface for about 6 mm, maintaining a 45° angle.

-

Examine the film for any indentation or scratching.

-

If the film is scratched, repeat the test with the next softer pencil (H, F, HB, etc.) until a pencil is found that does not scratch the surface.

-

The pencil hardness is reported as the grade of the hardest pencil that does not scratch the film.

-

Protocol for Specular Gloss Measurement (ASTM D523)

This method measures the specular gloss of nonmetallic specimens.

Materials:

-

Glossmeter with specified geometry (20°, 60°, or 85°). The 60° geometry is most commonly used for paints.

-

Calibrated gloss standards (high and low gloss).

-

Coated test panels.

Procedure:

-

Calibration: Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.

-

Measurement:

-

Place the glossmeter on a flat area of the coated test panel.

-

Take several readings at different locations on the panel to obtain an average value.

-

The gloss is reported in Gloss Units (GU).

-

Advantages and Limitations of this compound

Advantages:

-

Effective Through-Drier: Promotes uniform curing throughout the film, reducing the risk of wrinkling.[2]

-

Synergistic with Other Driers: Works well in combination with cobalt and auxiliary driers to create a balanced drying profile.[3]

-

Cost-Effective: Generally an economical choice for a primary drier.

Limitations:

-

Color: this compound has a distinct brownish color which can cause discoloration in white or light-colored paints.[6]

-

Brittleness: When used at high concentrations or as the sole drier, it can lead to a hard but brittle film.[6]

-

Slower Surface Dry: Compared to cobalt, it provides a slower initial surface dry.[7]

By understanding these characteristics and following the provided protocols, researchers and formulators can effectively utilize this compound to achieve desired drying performance and film properties in alkyd resin coatings.

References

- 1. chemelynesppecialities.com [chemelynesppecialities.com]

- 2. patchamltd.com [patchamltd.com]

- 3. mdpi.com [mdpi.com]

- 4. pcimag.com [pcimag.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

Manganese Octoate: A Versatile Catalyst for Oxidative Coupling Reactions

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese octoate, an organometallic compound, is gaining attention as a cost-effective and efficient catalyst for a variety of oxidative coupling reactions. Its utility stems from the manganese center's ability to access multiple oxidation states, facilitating single-electron transfer processes that are crucial for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document provides an overview of the applications of this compound and related manganese catalysts in oxidative coupling, with a focus on the oxidative polymerization of phenols, a key transformation for the synthesis of advanced materials. While specific data for this compound in all types of oxidative coupling is still emerging, protocols using closely related manganese salts like manganese(II) acetylacetonate (B107027) [Mn(acac)₂] and manganese(III) acetate (B1210297) [Mn(OAc)₃] serve as excellent models and are detailed herein. These protocols are readily adaptable for this compound, which offers advantages in solubility in organic solvents.[1][2]

Manganese-catalyzed oxidative couplings are typically radical-based reactions initiated by the oxidation of a substrate by a high-valent manganese species.[3] These reactions are highly valuable in organic synthesis for their ability to form complex molecules from simpler precursors in an atom-economical fashion.

Key Applications

This compound and its analogues are effective catalysts for several types of oxidative coupling reactions, including:

-

Oxidative Polymerization of Phenols: This process yields polyphenylene ethers (PPEs) or other phenolic polymers with applications in high-performance thermoplastics and electronic materials. The catalyst influences the regioselectivity of the coupling, directing the formation of either C-C or C-O bonds.[4][5]

-

Oxidative Coupling of Phenols (Dimerization): The selective synthesis of biphenolic compounds, which are important building blocks for natural products and ligands for asymmetric catalysis, can be achieved using manganese catalysts.[6][7]

-

C-H Activation/Functionalization: Manganese catalysts can facilitate the coupling of C-H bonds with various partners, offering a direct method for the functionalization of unactivated C-H bonds.[8][9]

Data Presentation: Oxidative Polymerization of p-Alkoxyphenols

The following table summarizes the results of the oxidative coupling polymerization of p-methoxyphenol catalyzed by manganese(II) acetylacetonate, a close analogue of this compound. These results demonstrate the influence of ligands and solvents on the polymer yield and the regioselectivity of the C-C versus C-O coupling.

| Catalyst System | Ligand | Solvent | Polymer Yield (%) | C-C Coupling (%) | C-O Coupling (%) |

| Mn(acac)₂ | None | Toluene | 85 | 30 | 70 |

| Mn(acac)₂ | N,N'-Diethylethylenediamine | CH₂Cl₂ | 78 | 85 | 15 |

| Mn(acac)₂ | N,N'-Diphenylethylenediamine | CH₂Cl₂ | 65 | 70 | 30 |

Data adapted from studies on manganese(II) acetylacetonate-catalyzed oxidative polymerization of p-methoxyphenol.[4][5]

Experimental Protocols

The following are representative protocols for manganese-catalyzed oxidative coupling reactions. These can be adapted for use with this compound, with adjustments to the solvent system as needed to ensure catalyst solubility.

Protocol 1: Oxidative Polymerization of p-Methoxyphenol

This protocol is adapted from studies using manganese(II) acetylacetonate and an ethylenediamine (B42938) ligand to achieve high C-C bond formation selectivity.[4][5]

Materials:

-

p-Methoxyphenol

-

Manganese(II) octoate (or Manganese(II) acetylacetonate as a substitute)

-

N,N'-Diethylethylenediamine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Oxygen balloon

-

Schlenk flask and standard glassware

Procedure:

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add p-methoxyphenol (e.g., 1.0 mmol, 1.0 eq).

-

Add manganese(II) octoate (e.g., 0.05 mmol, 0.05 eq) and N,N'-diethylethylenediamine (e.g., 0.05 mmol, 0.05 eq).

-

Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen balloon.

-

Add 10 mL of dichloromethane via syringe.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

After 24 hours, pour the reaction mixture into 100 mL of methanol to precipitate the polymer.

-

Filter the precipitate, wash with methanol, and dry under vacuum to obtain the polyphenylene ether.

-

Characterize the polymer by appropriate analytical techniques (e.g., GPC, NMR) to determine the molecular weight and the ratio of C-C to C-O linkages.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for manganese-catalyzed oxidative coupling of phenols.

Caption: General experimental workflow for oxidative polymerization of phenols.

References

- 1. chemelynesppecialities.com [chemelynesppecialities.com]

- 2. americanelements.com [americanelements.com]

- 3. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Verification Required - Princeton University Library [dataspace.princeton.edu]

Application of Manganese Octoate in the Synthesis of Polymers: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction